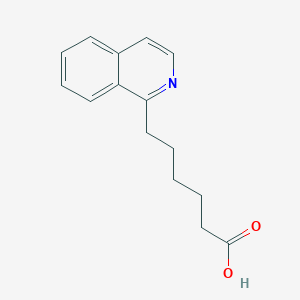

6-(Isoquinolin-1-YL)hexanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Isoquinolin-1-YL)hexanoic acid is a compound that belongs to the class of isoquinoline derivatives. Isoquinoline is a heterocyclic aromatic organic compound, and its derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Isoquinolin-1-YL)hexanoic acid typically involves the coupling of isoquinoline with a hexanoic acid derivative. One common method is the palladium-catalyzed coupling of tert-butylimine of o-iodobenzaldehyde with aryl- and alkenyl-substituted terminal acetylenes, followed by a copper-catalyzed cyclization . Another method involves the use of ammonium acetate in the presence of a palladium catalyst under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and efficient purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

6-(Isoquinolin-1-YL)hexanoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The isoquinoline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-(Isoquinolin-1-YL)hexanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Isoquinolin-1-YL)hexanoic acid involves its interaction with specific molecular targets and pathways. The isoquinoline ring can interact with various enzymes and receptors, modulating their activity. The compound’s effects are mediated through its ability to form hydrogen bonds, π-π interactions, and other non-covalent interactions with its targets .

Comparison with Similar Compounds

Similar Compounds

- 6-(6-Isobutyrylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid

- 6-(6-Dimethylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid

- 6-(6-Benzoylamino-1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid

- 6-(6-Amino-1-oxo-1H,3H-benzo[de]isoquinolin-2-yl)-hexanoic acid

Uniqueness

6-(Isoquinolin-1-YL)hexanoic acid is unique due to its specific structure, which combines the isoquinoline ring with a hexanoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biological Activity

6-(Isoquinolin-1-YL)hexanoic acid is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its isoquinoline moiety attached to a hexanoic acid chain. This structural feature is believed to play a crucial role in its biological interactions.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections. For instance, a study highlighted its inhibitory effects on both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. In animal models, administration of this compound resulted in reduced inflammation markers, demonstrating its potential as an anti-inflammatory agent .

Antiplasmodial Activity

In a notable study, this compound was evaluated for its antiplasmodial activity against Plasmodium falciparum, the causative agent of malaria. The compound displayed promising results with an IC50 value of approximately 5 µM, indicating moderate efficacy compared to standard antimalarial drugs . The mechanism appears to involve inhibition of key enzymes within the parasite's metabolic pathways.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in microbial metabolism and inflammatory responses.

- Cytokine Modulation : By affecting cytokine production, it can alter immune responses and reduce inflammation.

- Membrane Interaction : Its lipophilic nature allows it to interact with cellular membranes, potentially disrupting pathogen integrity.

Study on Antimicrobial Efficacy

A recent study conducted by researchers at a prominent university examined the antimicrobial efficacy of various isoquinoline derivatives, including this compound. The results showed that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli, with implications for developing new antibacterial agents .

Anti-inflammatory Research

In another investigation focusing on chronic inflammatory diseases, this compound was administered to mice models exhibiting symptoms akin to rheumatoid arthritis. The treatment led to a marked decrease in joint swelling and pain, correlating with reduced levels of inflammatory cytokines such as TNF-alpha and IL-6 .

Data Summary

Properties

Molecular Formula |

C15H17NO2 |

|---|---|

Molecular Weight |

243.30 g/mol |

IUPAC Name |

6-isoquinolin-1-ylhexanoic acid |

InChI |

InChI=1S/C15H17NO2/c17-15(18)9-3-1-2-8-14-13-7-5-4-6-12(13)10-11-16-14/h4-7,10-11H,1-3,8-9H2,(H,17,18) |

InChI Key |

AQTYVBSCVZBJPM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CN=C2CCCCCC(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.